1,4-Benzenedithiol

Catalog No.
S613604
CAS No.
624-39-5
M.F
C6H6S2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenedithiol

CAS Number

624-39-5

Product Name

1,4-Benzenedithiol

IUPAC Name

benzene-1,4-dithiol

Molecular Formula

C6H6S2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H

InChI Key

WYLQRHZSKIDFEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)S

Synonyms

1,3-benzenedithiol, 1,4-benzenedithiol, benzene-1,4-dithiolate

Canonical SMILES

C1=CC(=CC=C1S)S

Nanomaterial Synthesis:

,4-Benzenedithiol plays a role in the synthesis of various nanomaterials, particularly those involving gold and silver nanoparticles. Its thiol groups (SH) can bind strongly to the surface of these nanoparticles, allowing for controlled growth and modification of their properties. This ability has opened doors for research in areas like:

  • Catalysis: By manipulating the size and shape of nanoparticles, researchers can create more efficient catalysts for chemical reactions. 1,4-Benzenedithiol can be used to fine-tune the properties of these catalysts, potentially leading to the development of new and improved catalytic processes [].
  • Sensors: Functionalization of nanoparticles with 1,4-Benzenedithiol can enhance their sensitivity and selectivity for specific molecules, making them ideal for developing highly sensitive sensors for various applications [].

Molecular Electronics:

The unique electronic properties of 1,4-Benzenedithiol make it a promising candidate for building single-molecule junctions, which are essential components for future molecular electronics. These junctions can bridge the gap between the macroscopic and microscopic worlds, allowing for the creation of miniaturized and highly efficient electronic devices. Research suggests that 1,4-Benzenedithiol can be used to:

  • Create stable and well-defined molecular junctions: The strong binding affinity of 1,4-Benzenedithiol to gold electrodes allows for the formation of stable and well-defined junctions, crucial for reliable device operation [].
  • Explore new functionalities: By tailoring the structure and properties of 1,4-Benzenedithiol, researchers are exploring the possibility of building molecular devices with novel functionalities, paving the way for advancements in fields like spintronics and quantum computing [].

1,4-Benzenedithiol, also known as benzene-1,4-dithiol, is an organic compound with the molecular formula C6H6S2C_6H_6S_2. It consists of a benzene ring substituted with two thiol groups (-SH) at the 1 and 4 positions. This symmetrical arrangement contributes to its unique chemical and physical properties, including its ability to form self-assembled monolayers on metal surfaces and its utility in various electronic applications. The compound appears as a colorless to pale yellow liquid and has a melting point of approximately 96-97 °C .

  • Addition Polymerization: It can undergo addition polymerization with compounds like 9,10-diethynylanthracene, leading to the formation of conjugated polymers. The polymerization can be initiated through UV irradiation or radical initiators such as azobisisobutyronitrile and benzoyl peroxide .
  • Formation of Oligomers: When adsorbed on gold surfaces (Au(111)), it forms zig-zag oligomeric structures. These structures are significant in materials chemistry and are analyzed using density functional theory calculations .
  • Cross-Linking: Due to its two thiol groups, 1,4-benzenedithiol can act as a cross-linker in various polymer systems, enhancing mechanical properties and stability .

1,4-Benzenedithiol can be synthesized through various methods:

  • From Benzene Derivatives: One common method involves the reaction of benzene with sulfur compounds under controlled conditions. For example, thiol groups can be introduced via electrophilic substitution reactions.
  • Reduction of Disulfides: Another approach involves the reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Direct Synthesis: The compound can also be synthesized directly from 1,4-dibromobenzene through nucleophilic substitution with thiourea followed by hydrolysis .

1,4-Benzenedithiol has diverse applications across various fields:

  • Electronics: It is used in the fabrication of single-molecule junctions for electronic devices due to its conductive properties when forming self-assembled monolayers on metal surfaces .
  • Nanotechnology: The compound plays a role in stabilizing silver nanoparticles and enhancing their properties for various applications .
  • Material Science: It serves as a cross-linking agent in polymer chemistry, particularly in developing light-sensitive materials for 3D printing .

Studies have shown that 1,4-benzenedithiol interacts significantly with gold surfaces. When adsorbed on Au(111), it forms self-assembled monolayers that exhibit unique electronic properties. The steric repulsion between thiolate groups leads to chiral configurations upon adsorption, influencing conductivity and molecular junction behavior . Additionally, interactions with other thiol compounds can lead to complex formation and modifications in electronic characteristics.

Several compounds share structural similarities with 1,4-benzenedithiol. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey FeaturesUnique Aspects
1,3-Benzenedithiol1,3-BenzenedithiolSimilar thiol functionalitiesDifferent positional isomer affecting reactivity
Benzene-1,3-dicarboxylic acidBenzene-1,3-dicarboxylic acidContains carboxylic acid groupsMore polar; utilized in different chemical contexts
Diphenyl disulfideDiphenyl disulfideContains disulfide bondsFunctions differently due to disulfide nature

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1,4-Benzenedithiol

Dates

Modify: 2023-08-15

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